Cas no 917099-01-5 ((R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid)
(R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-FMOC-4-AMINO-5-(3-INDOLYL)-PENTANOIC ACID
- (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-(1H-indol-3-yl)pentanoic acid
- (R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid
- (R)-FMOC-4-AMINO-5-(3-INDOLYL)PENTANOIC ACID,
- (γR)-γ-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1H-indole-3-pentanoic acid (ACI)
- MFCD06410971
- (R)-Fmoc-4-amino-5-(3-indolyl)pentanoicacid
- 917099-01-5
- (4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid
- (4R)-4-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-5-(1H-INDOL-3-YL)PENTANOIC ACID
- CS-0179129
- (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(1H-indol-3-yl)pentanoic acid
- SCHEMBL800311
- E70719
- (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid
-
- MDL: MFCD06410971
- Inchi: 1S/C28H26N2O4/c31-27(32)14-13-19(15-18-16-29-26-12-6-5-7-20(18)26)30-28(33)34-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-12,16,19,25,29H,13-15,17H2,(H,30,33)(H,31,32)/t19-/m1/s1
- InChI Key: UOWIRRUTUJSIFI-LJQANCHMSA-N
- SMILES: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](CCC(=O)O)CC1=CNC2C=CC=CC1=2
Computed Properties
- Exact Mass: 454.18900
- Monoisotopic Mass: 454.18925731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 693
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 91.4Ų
Experimental Properties
- PSA: 91.42000
- LogP: 5.87340
(R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM268128-1g |
(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid |
917099-01-5 | 95% | 1g |
$426 | 2021-06-09 | |
| TRC | F603810-10mg |
(R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid |
917099-01-5 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | F603810-25mg |
(R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid |
917099-01-5 | 25mg |
$81.00 | 2023-05-18 | ||
| TRC | F603810-50mg |
(R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid |
917099-01-5 | 50mg |
$121.00 | 2023-05-18 | ||
| TRC | F603810-100mg |
(R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid |
917099-01-5 | 100mg |
$167.00 | 2023-05-18 | ||
| Chemenu | CM268128-1g |
(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid |
917099-01-5 | 95% | 1g |
$441 | 2024-07-20 | |
| abcr | AB312876-100 mg |
(R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic acid, 95%; . |
917099-01-5 | 95% | 100 mg |
€201.00 | 2023-07-19 | |
| abcr | AB312876-250 mg |
(R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic acid, 95%; . |
917099-01-5 | 95% | 250 mg |
€353.10 | 2023-07-19 | |
| abcr | AB312876-1 g |
(R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic acid, 95%; . |
917099-01-5 | 95% | 1 g |
€969.20 | 2023-07-19 | |
| eNovation Chemicals LLC | Y1245417-100mg |
(R)-FMOC-4-AMINO-5-(3-INDOLYL)-PENTANOIC ACID |
917099-01-5 | 99.5% (Chiral HPLC) | 100mg |
$180 | 2024-06-06 |
(R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid Suppliers
(R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid
Compound CAS No. 917099-01-5: (R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic Acid
The compound with CAS No. 917099-01-5, known as (R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic acid, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and drug discovery. This compound is characterized by its unique combination of functional groups and stereochemistry, making it a valuable tool in research and development.
(R)-Fmoc stands for (R)-fluorenylmethyloxycarbonyl, a protecting group commonly used in peptide synthesis to protect the amino terminus of amino acids. The presence of this group in the compound suggests its utility in peptide-based drug design and synthesis. The 4-amino group introduces an additional site for potential functionalization or interaction with biological targets, enhancing its versatility in chemical modifications.
The 5-(1H-indol-3-yl) moiety is a key feature of this compound, contributing to its aromaticity and potential biological activity. Indole rings are known for their ability to participate in various non-covalent interactions, such as π–π stacking and hydrogen bonding, which are crucial for molecular recognition and binding in biological systems. Recent studies have highlighted the importance of indole-containing compounds in modulating protein-protein interactions and enzyme activities, making them promising candidates for therapeutic interventions.
The pentanoic acid backbone provides a flexible structure that can accommodate various functional groups while maintaining stability. This structure is particularly advantageous in drug design, where balance between rigidity and flexibility is essential for achieving optimal pharmacokinetic properties.
In terms of synthesis, (R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic acid can be prepared through a multi-step process involving peptide coupling reactions and stereochemical control. The use of Fmoc protection ensures high yields and purity during the synthesis, which is critical for downstream applications such as high-throughput screening and medicinal chemistry studies.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivities of compounds like (R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic acid with unprecedented accuracy. These computational tools have facilitated the identification of potential targets within the human proteome, paving the way for novel therapeutic strategies.
The compound's stereochemistry at the R configuration plays a pivotal role in determining its biological activity. Stereoisomers often exhibit vastly different pharmacological profiles due to their distinct three-dimensional arrangements. By leveraging stereochemical control during synthesis, researchers can optimize the compound's efficacy and minimize off-target effects.
In conclusion, (R)-Fmoc-4-amino-5-(1H-indol-3-yl)-pentanoic acid represents a sophisticated molecule with significant potential in drug discovery and organic synthesis. Its unique combination of functional groups, stereochemistry, and aromaticity positions it as a valuable asset in advancing chemical research and therapeutic development.
917099-01-5 ((R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid) Related Products
- 353245-98-4(Fmoc-l-β-homotryptophan)
- 144701-22-4(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-indol-3-yl)propanoic acid)
- 86123-11-7((2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid)
- 35737-15-6(Nα-Fmoc-L-tryptophan)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)